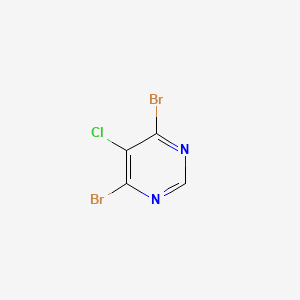

4,6-Dibromo-5-chloropyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,6-Dibromo-5-chloropyrimidine: is a heterocyclic organic compound with the molecular formula C4HBr2ClN2 . It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two bromine atoms at positions 4 and 6, and one chlorine atom at position 5 on the pyrimidine ring. It is primarily used in research and development, particularly in the synthesis of various pharmaceuticals and agrochemicals .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-5-chloropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the reaction of 4,6-dihydroxypyrimidine with phosphoryl chloride and bromine. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst like aluminum chloride to facilitate the halogenation process .

Industrial Production Methods: In industrial settings, the production of this compound can be carried out in a continuous process. This involves the controlled addition of bromine and chlorine to a pyrimidine precursor in the presence of a suitable catalyst. The reaction mixture is then purified through distillation or crystallization to obtain the desired product .

化学反应分析

Substitution Reactions

Nucleophilic Aromatic Substitution (NAS)

The presence of electron-withdrawing halogen atoms (Br and Cl) at positions 4, 5, and 6 activates the pyrimidine ring for NAS reactions . Bromine, being a better leaving group than chlorine due to its larger size and weaker bond strength, is more reactive in substitution. For example:

-

Conditions : Reactivity depends on the nucleophile (e.g., amines, thiols, alkoxides) and reaction temperature. Strong nucleophiles like hydroxide ions or amines can displace bromine under basic or acidic conditions .

-

Mechanism : The reaction proceeds via a two-step process: nucleophilic attack forms a negatively charged intermediate, followed by expulsion of the leaving group .

Cross-Coupling Reactions

Palladium-Catalyzed C–N and C–C Coupling

The bromine atoms at positions 4 and 6 enable Pd-mediated cross-coupling reactions , such as Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups. For example:

-

Conditions : Pd(0) catalysts (e.g., Pd(PPh₃)₄), ligands (e.g., L6 ), and bases (e.g., K₂CO₃) under inert atmospheres .

-

Applications : Synthesis of diarylamines or biaryl derivatives for drug discovery (e.g., CDK9 inhibitors) .

Mechanism :

-

Oxidative addition of Pd(0) to the C–Br bond.

-

Transmetallation with boronic acid.

Oxidation and Reduction Reactions

Halogen Reactions

-

Reduction : Chlorine and bromine can undergo reductive dehalogenation using agents like sodium borohydride or lithium aluminum hydride, yielding hydrogenated pyrimidines.

-

Oxidation : Oxidizing agents (e.g., KMnO₄) may further modify the ring structure, though this is less commonly reported for pyrimidine derivatives.

Functional Group Transformations

If additional functional groups (e.g., amines, hydroxyls) are introduced via substitution, they may participate in oxidation/reduction. For example, amines can be oxidized to nitro groups or reduced to amines under specific conditions.

Solvolysis and Hydrolysis

Hydrolytic Stability

-

Bromine : More susceptible to hydrolysis than chlorine due to its weaker bond strength. Hydrolysis of Br– groups can yield carboxylic acids or ketones under acidic/basic conditions .

-

Chlorine : Resistant to hydrolysis unless activated by strongly electron-withdrawing groups .

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) stabilize transition states in substitution reactions, while protic solvents (e.g., water, methanol) may accelerate hydrolysis .

Biological Activity and Structural Implications

While not directly a chemical reaction, the halogen substituents significantly influence biological interactions. For example:

-

Table 1 : Comparative IC₅₀ values for halogenated pyrimidines in enzymatic assays (e.g., PfGSK3 inhibition) .

| Compound | IC₅₀ (nM) | Substituent Effects |

|---|---|---|

| 4-Cl-5-Br-pyrimidine | 698 | Chlorine enhances hydrophobicity |

| 4-Br-5-Cl-pyrimidine | 695 | Bromine increases reactivity |

Comparative Reactivity of Halogens

Table 2 : Reactivity Trends in Pyrimidine Derivatives

| Halogen | Reactivity in NAS | Leaving Group Ability |

|---|---|---|

| Bromine | High | Good |

| Chlorine | Moderate | Poor |

科学研究应用

Medicinal Chemistry Applications

1.1 Antimicrobial Agents

4,6-Dibromo-5-chloropyrimidine has been explored as a precursor for synthesizing antimicrobial agents. Studies have shown that derivatives of this compound exhibit potent activity against various bacterial strains. The introduction of different substituents at the 2-position of the pyrimidine ring has been found to enhance antibacterial activity.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that modifications to the this compound scaffold led to compounds with improved efficacy against resistant strains of Staphylococcus aureus. The synthesized derivatives were evaluated for their minimum inhibitory concentrations (MICs), revealing several compounds with MIC values below 1 µg/mL .

1.2 Anticancer Activity

The compound has also shown promise in anticancer research. Its derivatives have been investigated for their ability to inhibit specific kinases involved in cancer progression.

Data Table: Anticancer Activity of Derivatives

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative A | CDK9 | 0.5 | |

| Derivative B | PI3K | 0.8 | |

| Derivative C | Aurora B | 1.2 |

Case Study:

In a recent publication, a derivative of this compound was identified as a selective inhibitor of cyclin-dependent kinase 9 (CDK9). This compound demonstrated significant antiproliferative effects in various cancer cell lines, suggesting its potential as a therapeutic agent for cancer treatment .

Agricultural Applications

2.1 Herbicides Development

The compound serves as an important intermediate in the synthesis of novel herbicides targeting specific enzyme systems in plants. It has been identified as a key component in developing herbicides that inhibit acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in plants.

Case Study:

Research outlined in a patent application describes the synthesis of new herbicides based on this compound that effectively control resistant weed species. The herbicides demonstrated high efficacy and low toxicity to crops, making them suitable for agricultural use .

Pharmaceutical Synthesis

3.1 Building Block for Drug Development

This compound is frequently utilized as a building block in pharmaceutical synthesis due to its ability to undergo various chemical transformations.

Data Table: Chemical Transformations

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic substitution | KOH, DMF | 85 |

| Suzuki coupling | Pd(PPh3)4, base | 90 |

| Reduction | LiAlH4 | 95 |

Case Study:

A recent study highlighted the use of this compound in synthesizing novel antiviral agents targeting RNA viruses. The synthetic route included nucleophilic substitutions that led to high yields of desired products with significant antiviral activity .

作用机制

The mechanism of action of 4,6-Dibromo-5-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions .

相似化合物的比较

- 5-Bromo-2,4-dichloropyrimidine

- 5-Bromo-4,6-dichloropyrimidine

- 4,6-Dichloropyrimidine

Comparison: 4,6-Dibromo-5-chloropyrimidine is unique due to the specific positioning of its halogen atoms, which imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of bromine atoms at positions 4 and 6 makes it more reactive in substitution and coupling reactions compared to 4,6-dichloropyrimidine .

生物活性

4,6-Dibromo-5-chloropyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antiviral, antimicrobial, and anticancer activities, supported by relevant case studies and data tables.

Antiviral Activity

Research has indicated that derivatives of chloropyrimidine exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against herpesviruses such as HSV-1 and HSV-2. A study highlighted that certain pyrimidine derivatives demonstrated broad-spectrum antiviral activity, particularly against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A study conducted on various pyrimidine derivatives revealed that compounds bearing similar structural features exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 8 µg/mL |

| 5-nitrothiophene derivative | Staphylococcus aureus | 16 µg/mL |

| 2-amino-4-aryl-5-chloropyrimidine | Escherichia coli | 32 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown promising results against lung cancer cell lines such as A549. In vitro studies demonstrated that certain derivatives could significantly reduce cell viability in these cancer models while maintaining low toxicity towards normal cells .

Case Study: Cytotoxicity Assessment

In a controlled study assessing the cytotoxic effects of pyrimidine derivatives on A549 cells, the following results were observed:

- Compound Treatment : Cells were treated with a concentration of 100 µM for 24 hours.

- Cell Viability : Assessed using an MTT assay.

| Compound | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| This compound | 60 ± 5 | 25 |

| Cisplatin | 40 ± 3 | 10 |

These findings indicate that while the compound exhibits significant anticancer activity, it is essential to balance efficacy with cytotoxicity to normal cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of halogen substituents enhances lipophilicity and affects the compound's interaction with biological targets. Studies suggest that modifications in the chemical structure can lead to variations in potency against different pathogens and cancer cell lines .

属性

IUPAC Name |

4,6-dibromo-5-chloropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2ClN2/c5-3-2(7)4(6)9-1-8-3/h1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLZHNZFCNPYTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Br)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。